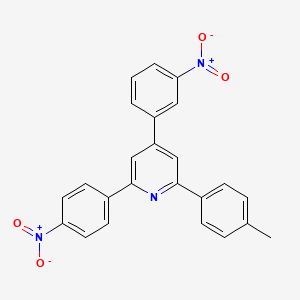
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is a complex organic compound characterized by the presence of nitrophenyl and tolyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups to the phenyl rings through nitration reactions using concentrated nitric acid and sulfuric acid.
Coupling Reactions: Formation of the pyridine ring through coupling reactions involving appropriate precursors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in the formation of corresponding amines.
Applications De Recherche Scientifique
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 1-Propynyl Sulfone: Similar in structure but contains a sulfone group.
4-Isopropylphenyl 4-Nitrophenyl Sulfone: Contains isopropyl and sulfone groups.
4-Nitrophenyl Phenyl Sulfone: Contains a phenyl and sulfone group.
Uniqueness
4-(3-Nitrophenyl)-6-(4-nitrophenyl)-2-(p-tolyl)pyridine is unique due to the combination of nitrophenyl and tolyl groups attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
71720-45-1 |
|---|---|
Formule moléculaire |
C24H17N3O4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-(3-nitrophenyl)-6-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C24H17N3O4/c1-16-5-7-17(8-6-16)23-14-20(19-3-2-4-22(13-19)27(30)31)15-24(25-23)18-9-11-21(12-10-18)26(28)29/h2-15H,1H3 |
Clé InChI |
JSRNHJSABGMMTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















